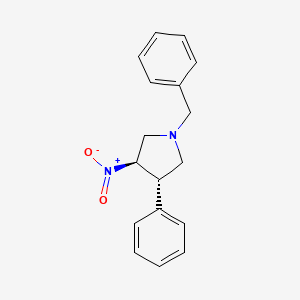

trans-1-Benzyl-3-nitro-4-phenylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

(3R,4S)-1-benzyl-3-nitro-4-phenylpyrrolidine |

InChI |

InChI=1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m1/s1 |

InChI Key |

BVUNFAAOQWGVQX-SJORKVTESA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Origin of Product |

United States |

The Enduring Importance of the Pyrrolidine Framework

The significance of the pyrrolidine (B122466) framework in organic chemistry and drug discovery is multifaceted and well-established. This structural motif is integral to numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is a core component of the amino acids proline and hydroxyproline. nih.gov Its non-planar, three-dimensional structure allows for the precise spatial arrangement of substituents, a critical feature for effective interaction with biological targets. nih.gov

In the realm of drug discovery, the incorporation of a pyrrolidine ring can impart favorable pharmacokinetic properties to a molecule, including enhanced metabolic stability and bioavailability. nih.gov Consequently, this scaffold is present in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA), spanning a wide range of therapeutic areas from central nervous system disorders to infectious diseases.

A Versatile Building Block: the Role of Trans 1 Benzyl 3 Nitro 4 Phenylpyrrolidine

trans-1-Benzyl-3-nitro-4-phenylpyrrolidine serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders. chemimpex.com The strategic placement of the benzyl (B1604629), nitro, and phenyl groups provides multiple points for chemical modification. The nitro group, in particular, is a versatile functional group that can be reduced to an amine, enabling the introduction of a wide variety of substituents or the formation of new ring systems. The benzyl group on the nitrogen atom can act as a protecting group that can be removed under specific conditions, allowing for further functionalization at that position.

The trans-stereochemistry of the nitro and phenyl groups at the 3 and 4 positions of the pyrrolidine (B122466) ring provides a defined three-dimensional structure, which is crucial for the stereoselective synthesis of target molecules. This stereochemical control is a key aspect of modern drug design, as different stereoisomers of a drug can have vastly different biological activities.

A Journey Through Time: the Evolution of Pyrrolidine Synthesis

Multi-step Organic Synthesis Approaches

The creation of the this compound molecule is not a trivial process and typically involves a sequence of reactions designed to build the heterocyclic core and install the substituents with the correct spatial orientation. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

A highly effective and common strategy for synthesizing nitro-substituted pyrrolidines involves the use of nitroalkenes. researchgate.net These compounds are versatile building blocks because the nitro group can activate the double bond for nucleophilic attack and can be transformed into other functional groups later in the synthesis. researchgate.net

A key reaction in this approach is the [3+2] cycloaddition, often proceeding through a domino or cascade reaction sequence initiated by a Michael addition. researchgate.netresearchgate.net For the synthesis of the target compound, (E)-(2-nitrovinyl)benzene (β-nitrostyrene) serves as an ideal precursor. The synthesis can be achieved via the reaction of an azomethine ylide with this nitroalkene. The azomethine ylide is typically generated in situ from the condensation of an α-amino acid, like N-benzylglycine (sarcosine), with an aldehyde. nih.gov This 1,3-dipolar cycloaddition reaction constructs the five-membered ring in a single, highly stereoselective step, often favoring the endo product which corresponds to the desired trans relationship between the nitro and phenyl groups. researchgate.net

An alternative methodology begins with a pre-formed pyrrolidine ring, which is then functionalized to yield the final product. This approach is particularly useful when chiral pyrrolidine precursors, such as those derived from the amino acid proline, are readily available. nih.govmdpi.com The synthesis would involve the sequential introduction of the benzyl (B1604629) group at the nitrogen atom, the phenyl group at the C4 position, and the nitro group at the C3 position.

This strategy can be synthetically challenging. For example, the direct nitration of a 1-benzyl-4-phenylpyrrolidine scaffold would need to be highly regioselective to install the nitro group at the C3 position without unwanted side reactions. Such direct nitration processes on complex molecules are often difficult to control and may result in low yields or mixtures of isomers. Therefore, this route may require more complex protecting group strategies and functional group interconversions.

The formation of the pyrrolidine ring is the central challenge in synthesizing this class of compounds. Beyond the use of nitroalkenes, several other powerful methods exist for constructing this five-membered nitrogen heterocycle.

One of the most widely used methods is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles (alkenes). osaka-u.ac.jpresearchgate.net This method is highly convergent and allows for the rapid assembly of complex pyrrolidine structures with good stereocontrol. nih.gov Intramolecular cyclization reactions are another major strategy. osaka-u.ac.jp These can include the intramolecular amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds to close the ring. osaka-u.ac.jporganic-chemistry.org Additionally, multicomponent reactions (MCRs) have emerged as an efficient way to synthesize highly substituted pyrrolidines in a single step from three or more starting materials, offering high atom and step economy. nih.govtandfonline.com

| Synthetic Strategy | Description | Key Intermediates/Precursors |

| Nitroalkene Approach | [3+2] Cycloaddition reaction to form the pyrrolidine ring. | (E)-(2-nitrovinyl)benzene, Azomethine ylides |

| Scaffold Functionalization | Modification of a pre-existing pyrrolidine ring. | Proline derivatives, Substituted pyrrolidines |

| Core Construction | Building the pyrrolidine ring from acyclic precursors. | α-amino acids, Dihalides, Unsaturated amines |

Key Reaction Steps and Conditions

The success of any synthetic route to this compound depends on the careful optimization of key reaction steps, including the introduction of the nitro group and the ring-forming cyclization reaction.

The nitro group is a crucial functional handle in the target molecule. When employing the nitroalkene strategy, this group is incorporated from the start via the (E)-(2-nitrovinyl)benzene precursor. This nitroalkene is typically synthesized through a Henry reaction (nitroaldol condensation) between benzaldehyde (B42025) and nitromethane, followed by dehydration.

If a pre-existing scaffold is used, the nitro group must be introduced via a nitration reaction. This requires a suitable nitrating agent (e.g., nitric acid, nitronium tetrafluoroborate) and carefully controlled conditions (low temperature, specific solvent) to manage the reactivity and achieve the desired regioselectivity on the pyrrolidine ring. The electron-rich nature of the amine within the ring can complicate direct nitration, often necessitating the use of protecting groups or alternative strategies.

The definitive step in many syntheses is the formation of the five-membered ring. As discussed, the 1,3-dipolar cycloaddition of an azomethine ylide with a nitro-substituted alkene is a premier strategy. nih.govresearchgate.net This reaction's conditions can be tuned using various catalysts, including silver or copper salts, to influence stereoselectivity. researchgate.net

Another powerful cyclization strategy is intramolecular nucleophilic substitution. For example, a linear precursor containing an amine at one end and a leaving group (like a halide) four carbons away can cyclize to form the pyrrolidine ring. organic-chemistry.org Similarly, reductive amination of dicarbonyl compounds in the presence of a nitrogen source like benzylamine (B48309) can lead to the formation of the N-benzylated pyrrolidine core. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a classic method for forming pyrrole (B145914) rings and can be adapted for pyrrolidine synthesis through subsequent reduction. rsc.org

Optimization of Reaction Parameters, including Solvent Systems and Temperature

The efficiency and stereochemical outcome of pyrrolidine synthesis are highly dependent on carefully controlled reaction parameters. The choice of solvent and temperature can dramatically influence reaction rates, yields, and diastereoselectivity.

In copper-promoted intramolecular aminooxygenation of alkenes, a method for constructing pyrrolidine rings, various solvents and temperatures have been surveyed to optimize product yield. nih.gov For instance, reactions run in xylenes (B1142099) at 130 °C have been shown to provide optimal yields, superior to those conducted in solvents like DMF or CF3Ph. nih.gov Temperature also plays a critical role; the same reaction at 140 °C was found to be effective. nih.gov The optimization process often involves screening multiple conditions to find the ideal balance that favors the desired product formation. Below is a data table illustrating the optimization of a copper-catalyzed pyrrolidine synthesis.

| Entry | Catalyst/Promoter (equiv) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cu(OTf)₂ (0.2) | Xylenes | 130 | 20 |

| 2 | Cu(EH)₂ (1.5) | DMF | 120 | 70 |

| 3 | Cu(EH)₂ (1.5) | CF₃Ph | 120 | 80 |

| 4 | Cu(EH)₂ (1.5) | Xylenes | 120 | 85 |

| 5 | Cu(EH)₂ (1.5) | Xylenes | 130 | 94 |

Similarly, in the context of 1,3-dipolar cycloadditions for synthesizing spirocyclic pyrrolidines, both solvent and temperature are key. Studies have shown that while the reaction can proceed under catalyst-free conditions, the yield is often low. rsc.org The use of a suitable catalyst in a solvent like ethanol (B145695) at an elevated temperature (e.g., 100 °C) can significantly improve the yield of the desired regioisomer. rsc.org

Advanced Synthetic Strategies and Catalytic Methods

Modern organic synthesis relies on advanced, highly selective methods to construct complex molecules like substituted pyrrolidines. Key among these are the Nitro-Mannich reaction and 1,3-dipolar cycloadditions, which allow for the creation of multiple stereocenters in a controlled manner.

Nitro-Mannich Reaction Pathways

The Nitro-Mannich reaction, also known as the aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and for establishing vicinal carbon-nitrogen bonds, which are valuable for further synthetic transformations. nih.gov Up to two new chiral centers can be generated in this single step. nih.gov

Diastereoselective Nitro-Mannich for Pyrrolidinone Synthesis

A particularly elegant application of this methodology is the one-pot, three-component Nitro-Mannich/lactamization cascade, which directly yields highly substituted pyrrolidin-2-ones. acs.orgox.ac.uk This reaction combines an aldehyde, an amine, and a nitroester. acs.org The in situ formation of an imine from the aldehyde and amine is followed by the diastereoselective addition of the nitroester. The resulting intermediate is perfectly positioned to undergo an intramolecular lactamization, closing the ring to form the pyrrolidinone product. acs.org This cascade is efficient, broad in scope, and can achieve high levels of diastereoselectivity. acs.orgnih.gov

| Aldehyde | Amine | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 4-MeOC₆H₄CHO | BnNH₂ | 92 | 2:1 |

| 4-ClC₆H₄CHO | BnNH₂ | 88 | 2.5:1 |

| PhCHO | BnNH₂ | 85 | 2:1 |

| (CH₃)₂CHCHO | BnNH₂ | 81 | >20:1 |

| CH₃(CH₂)₅CHO | BnNH₂ | 85 | >20:1 |

Applications in β-Nitroamine and Subsequent Nitroalkene Formation

The primary product of the Nitro-Mannich reaction is a β-nitroamine. wikipedia.org This functional group motif is synthetically versatile. The nitro group can be reduced to an amine, providing access to 1,2-diamines, which are important structural motifs in medicinal chemistry and chiral ligands. wikipedia.orgacs.org For example, β-nitroamines can be reduced using reagents like samarium iodide. wikipedia.orgacs.org Furthermore, the nitro group can be converted into a carbonyl group or eliminated to form a nitroalkene, opening pathways to other classes of compounds. wikipedia.orgnih.gov

Mechanistic Insights into Nitro-Mannich Diastereoselectivity

The stereochemical outcome of the Nitro-Mannich reaction is governed by the geometry of the transition state during the C-C bond formation. In a base-catalyzed reaction, the nitroalkane is deprotonated to form a nitronate anion, which then attacks the imine. nih.gov The diastereoselectivity is influenced by several factors, including the presence of electron-withdrawing groups on the imine, which increase its reactivity. nih.gov The choice of solvent can also control the stereochemical outcome, with different solvents favoring the formation of either syn or anti diastereoisomers. acs.org The reaction between the nitronate and the iminium ion is often mediated by a Brønsted acid, and it is proposed that the reaction proceeds through a transition state where the stereochemistry is set. acs.org While many protocols favor the formation of the anti isomer, specific catalysts and conditions have been developed to selectively produce the syn product. acs.orgacs.org

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and highly convergent method for constructing five-membered heterocycles. nih.govmdpi.com For pyrrolidine synthesis, the most common approach involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene or another unsaturated system (the dipolarophile). nih.govrsc.org This reaction can generate a pyrrolidine ring with multiple stereocenters in a single, highly controlled step. nih.gov

Azomethine ylides are typically unstable and are generated in situ. nih.gov A common method involves the reaction of an α-amino acid ester with an aldehyde. mdpi.com The resulting ylide can then be trapped by a dipolarophile to form the pyrrolidine ring. nih.gov The versatility of this reaction is demonstrated by its wide tolerance of different functional groups on both the dipole and the dipolarophile. rsc.org Chiral metal complexes, often employing copper or silver catalysts, are frequently used to induce high levels of enantioselectivity, making it a cornerstone of modern asymmetric synthesis for accessing biologically relevant molecules. nih.govrsc.org The reaction is highly regio- and stereoselective, providing a reliable route to complex, stereochemically rich pyrrolidine scaffolds. rsc.orgnih.gov

Azomethine Ylide Cycloadditions for Pyrrolidine Core Formation

The [3+2] cycloaddition reaction of azomethine ylides stands as one of the most powerful and widely utilized methods for constructing the pyrrolidine ring. nih.govnih.gov This reaction involves a nitrogen-based three-atom component, the azomethine ylide, reacting with a 2π-electron component, typically an alkene, to form a five-membered heterocyclic ring. nih.gov The process is known for its high degree of regio- and stereoselectivity, allowing for the creation of multiple new stereogenic centers in a single, atom-economic step. nih.govnih.gov

Azomethine ylides are typically transient species generated in situ. Common methods for their generation include the thermal or photochemical ring-opening of aziridines, the desilylation of α-silylamines, or the condensation of an α-amino acid with an aldehyde or ketone. nih.govacs.org For the synthesis of polysubstituted pyrrolidines like this compound, the reaction would involve an appropriately substituted azomethine ylide and a dipolarophile. For instance, the reaction between an azomethine ylide generated from N-benzylglycine derivatives and a nitrostyrene (B7858105) derivative can directly lead to the desired 3-nitro-4-phenylpyrrolidine scaffold. nih.gov

The versatility of this method is demonstrated by its broad substrate scope, accommodating various substituents on both the ylide and the alkene, thus providing access to a diverse library of functionalized pyrrolidines. rsc.org

Table 1: Examples of Azomethine Ylide Cycloadditions for Pyrrolidine Synthesis

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-aryl glycine (B1666218) | Alkenyl aldehyde | Heat | Octahydropyrrolo[3,4-b]pyrroles |

| β-lactam imine of α-amino ester | Nitrostyrene | Silver acetate, Triethylamine | Pyrrolidinyl β-lactams |

Asymmetric Variants of 1,3-Dipolar Cycloadditions utilizing Chiral Auxiliaries

Achieving enantiocontrol in the synthesis of pyrrolidines is crucial, and asymmetric 1,3-dipolar cycloadditions have been extensively studied to this end. nih.gov One effective strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction, after which it is removed. nih.gov

In the context of azomethine ylide cycloadditions, a chiral auxiliary can be attached to either the dipole or the dipolarophile. For example, chiral amino acids or their derivatives can be used as precursors for the azomethine ylide, where the inherent chirality of the amino acid influences the facial selectivity of the cycloaddition. nih.gov Similarly, chiral auxiliaries like L-menthol can be incorporated into the dipolarophile, such as an acrylate (B77674) ester, to direct the approach of the azomethine ylide. nih.gov The development of metal-catalyzed enantioselective cycloadditions has also become a major area of research, where chiral ligands coordinate to a metal center (e.g., copper(I)), which then orchestrates the enantioselective formation of the pyrrolidine ring. nih.govrsc.org These methods have proven highly effective, often yielding pyrrolidine products with high levels of diastereoselectivity and enantioselectivity. nih.gov

Table 2: Chiral Auxiliaries in Asymmetric Pyrrolidine Synthesis

| Chiral Auxiliary | Role | Typical Diastereomeric Ratio (dr) | Reference Concept |

|---|---|---|---|

| L-proline derivatives | Azomethine Ylide Precursor | High | Directing the stereochemistry of the cycloaddition. nih.gov |

| L-menthol | Attached to Dipolarophile | >20:1 | Controlling facial selectivity of the ylide attack. nih.gov |

| Fructose/Glucose derivatives | Attached to Imino Ester | 18:1 to >20:1 | Providing a chiral environment for the reaction. nih.gov |

Palladium-Catalyzed Hydroarylation of Pyrrolines for 3-Aryl Pyrrolidines

A modern approach to synthesizing 3-aryl pyrrolidines involves the palladium-catalyzed hydroarylation of pyrrolines. researchgate.netnih.gov This method provides a direct route to add an aryl group to the C3 position of the pyrrolidine ring. The reaction typically involves coupling an N-substituted pyrroline (B1223166) with an aryl halide or boronic acid in the presence of a palladium catalyst. researchgate.netacs.org

A key finding in this area is that the nature of the N-substituent on the pyrroline dictates the outcome. While N-acyl pyrrolines tend to undergo arylation to yield alkene products, N-alkyl pyrrolines, such as N-benzyl pyrroline, preferentially yield the hydroarylation product, which is the desired 3-aryl pyrrolidine. researchgate.netnih.gov This methodology is valued for its broad substrate scope and its ability to deliver drug-like molecules in a single step from readily available starting materials. researchgate.net The reaction proceeds through a catalytic cycle that may involve oxidative addition, migratory insertion, and reductive elimination steps.

Table 3: Palladium-Catalyzed Hydroarylation of Pyrrolines

| Pyrroline Substrate | Arylating Agent | Catalyst System | Product |

|---|---|---|---|

| N-Alkyl Pyrroline | Aryl Bromide | Pd(OAc)₂, Ligand | 3-Aryl Pyrrolidine |

| N-Propargyl Benzamide | Boronic Acid | PdCl₂(PPh₃)₂ | N-Allylbenzamide |

Radical Migration Processes in the Synthesis of Substituted Pyrrolidines

Radical-mediated reactions offer unique pathways for the synthesis and functionalization of pyrrolidine rings. These processes often involve the generation of a radical species that can undergo intramolecular cyclization or rearrangement. One relevant process is the 1,5-hydrogen atom transfer (1,5-HAT), where a radical center abstracts a hydrogen atom from a position five atoms away, typically a C-H bond, generating a new carbon-centered radical. researchgate.net

In the synthesis of pyrrolidines, an initial nitrogen- or carbon-centered radical can undergo a 1,5-HAT to generate a tertiary C-centered radical, which then cyclizes to form the five-membered ring. researchgate.net For example, iminyl radicals generated from vinyl azides can undergo intramolecular cyclization onto an aromatic ring or participate in radical transfer reactions to form substituted pyrrolidines. acs.org These methods are powerful for creating complex structures and can be initiated under mild conditions, often using light or a radical initiator.

Transition-Metal Catalyzed Synthesis of Aliphatic Amines from Nitroalkanes

The nitro group in compounds like this compound is a versatile functional group that can be converted into an amine. The reduction of nitroalkanes to aliphatic amines is a fundamental transformation in organic synthesis. While classical methods using reagents like lithium aluminum hydride or catalytic hydrogenation are effective, modern transition-metal catalyzed approaches have emerged, offering milder conditions and improved functional group tolerance. acs.orgrsc.org

Furthermore, transition metals can catalyze the formation of C-C bonds at the carbon atom bearing the nitro group. For instance, photoredox-nickel dual catalysis enables the C-alkylation of secondary nitroalkanes with alkyl iodides to produce sterically hindered tertiary nitroalkanes. nih.gov These tertiary nitroalkanes are valuable precursors that can be subsequently reduced to access α-tertiary amines, a structural motif of importance in medicinal chemistry. nih.gov This strategy provides an indirect but powerful route to complex aliphatic amines from nitroalkane starting materials. acs.orgresearchgate.net

Table 4: Catalytic Approaches Involving Nitroalkanes for Amine Synthesis

| Reaction Type | Substrate | Catalyst System | Product Type |

|---|---|---|---|

| C-Alkylation | Secondary Nitroalkane + Alkyl Iodide | Nickel(II) + Iridium photoredox catalyst | Tertiary Nitroalkane |

| Hydroamination | Nitroarene + Alkene | Iron catalyst | α-Tertiary Amine (low yield) |

Iminium Catalysis in Pyrrolidine Ring Formation

Iminium catalysis is a cornerstone of organocatalysis, often employing chiral secondary amines like pyrrolidine derivatives to activate α,β-unsaturated carbonyl compounds toward nucleophilic attack. nih.govacs.org The reaction of the secondary amine catalyst with a carbonyl compound generates a transient iminium ion. This iminium ion is more electrophilic than the starting carbonyl compound, facilitating reactions with weak nucleophiles. nih.gov

While often used for functionalizing existing molecules, iminium catalysis can also be integral to the formation of the pyrrolidine ring itself. For example, pyrrolidine can catalyze the formation of aldimines, which are precursors to azomethine ylides for [3+2] cycloadditions. researchgate.net The catalytic cycle involves the formation of an iminium ion intermediate, which facilitates the key bond-forming steps. The relative stability of various iminium ions, which can be predicted computationally, often dictates the reaction's efficiency and outcome. nih.govnih.gov This strategy is particularly valuable in asymmetric synthesis, where chiral pyrrolidine-based catalysts can induce high levels of enantioselectivity. acs.org

Strategies for trans-Diastereoselectivity in Pyrrolidine Ring Systems

Achieving a trans configuration between substituents at the C3 and C4 positions of the pyrrolidine ring is a common objective in synthetic organic chemistry. This stereochemical arrangement is often favored thermodynamically, and various synthetic strategies have been developed to exploit this preference or to kinetically control the reaction to yield the trans isomer with high diastereoselectivity.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of pyrrolidine derivatives. acs.orgnih.gov These chiral molecules are temporarily attached to the substrate, directing the approach of reagents to one face of the molecule, thereby controlling the formation of new stereocenters. acs.org After the desired stereochemistry is established, the auxiliary can be cleaved and ideally recycled.

The choice of the chiral auxiliary and the reaction conditions are crucial in determining the stereochemical outcome. For example, in the synthesis of a key chiral pyrrolidine fragment of Upadacitinib, an Oppolzer's chiral sultam-directed asymmetric 1,3-dipolar cycloaddition was employed to achieve high levels of both diastereoselectivity and enantioselectivity. acs.org

Chiral catalysts offer an elegant and atom-economical alternative to stoichiometric chiral auxiliaries for controlling stereochemistry. rsc.org These catalysts create a chiral environment around the reacting molecules, influencing the transition state energies and favoring the formation of one enantiomer over the other.

In the context of pyrrolidine synthesis, chiral metal complexes and organocatalysts have been extensively investigated. nih.govua.es For instance, copper(I) complexes with chiral ligands have proven to be highly effective in catalyzing the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, including nitroalkenes. thieme-connect.com The electronic properties of the ligands can influence the endo/exo selectivity of the cycloaddition, which in turn dictates the relative stereochemistry of the substituents in the resulting pyrrolidine ring. thieme-connect.com

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. beilstein-journals.org Chiral pyrrolidine-based catalysts, for example, have been successfully used in asymmetric Michael additions of aldehydes to nitroolefins, a key step in some routes to substituted pyrrolidines. beilstein-journals.org The stereochemistry of the organocatalyst directly influences the stereochemical outcome of the reaction, allowing for the synthesis of Michael adducts with specific configurations. beilstein-journals.org

Diastereoselective Induction in Nitro-Mannich Reactions

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful carbon-carbon bond-forming reaction that provides access to β-nitroamines, which are valuable precursors for the synthesis of substituted pyrrolidines. frontiersin.org This reaction involves the addition of a nitroalkane to an imine. The stereochemical outcome of the nitro-Mannich reaction is crucial for establishing the desired stereocenters in the final pyrrolidine product.

Achieving high diastereoselectivity in the nitro-Mannich reaction can be accomplished through various strategies, including the use of chiral catalysts and substrate control. Organocatalytic approaches have been particularly successful in promoting highly diastereoselective and enantioselective nitro-Mannich reactions. frontiersin.org For example, bifunctional catalysts bearing both a Brønsted acid and a Lewis base moiety can effectively control the geometry of the transition state, leading to the preferential formation of one diastereomer.

In the synthesis of polysubstituted piperidines, a related heterocyclic system, the nitro-Mannich reaction has been used to establish the relative stereochemistry between the C-2 and C-3 positions. nih.gov Control over the stereochemistry was achieved by either kinetic protonation of a nitronate intermediate or by thermodynamic equilibration of the nitro group. nih.gov Similar principles can be applied to the synthesis of substituted pyrrolidines.

Furthermore, one-pot cascade reactions involving a nitro-Mannich reaction followed by a subsequent cyclization, such as a hydroamination, have been developed for the diastereoselective synthesis of pyrrolidine derivatives. nih.gov These cascade processes, often catalyzed by a combination of base and a metal catalyst like gold(I), can generate multiple stereocenters in a single operation with good to excellent diastereoselectivity. nih.gov

Stereochemical Outcomes and Control in 1,3-Dipolar Cycloadditions

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, such as a nitroalkene, is one of the most powerful and versatile methods for constructing the pyrrolidine ring. nih.govresearchgate.net This reaction can generate up to four new stereocenters in a single step, making stereocontrol a critical aspect of its application. nih.govacs.org

The stereochemical outcome of the 1,3-dipolar cycloaddition is governed by the relative orientation of the dipole and the dipolarophile in the transition state. This can be influenced by several factors, including the nature of the substituents on both reactants, the catalyst employed, and the reaction conditions. The cycloaddition can proceed through either an endo or an exo transition state, leading to different diastereomers.

The use of chiral metal catalysts, particularly those based on copper, has been instrumental in achieving high levels of both diastereoselectivity and enantioselectivity in these reactions. ua.esthieme-connect.com The chiral ligand coordinates to the metal center, creating a chiral pocket that directs the approach of the reactants. By carefully selecting the ligand, it is possible to favor the formation of a specific diastereomer with high enantiomeric excess. thieme-connect.com

Furthermore, the stereochemistry of the dipolarophile itself is generally retained in the product due to the concerted nature of the cycloaddition. diva-portal.org This means that starting with a trans-nitroalkene will typically lead to a pyrrolidine with a trans relationship between the corresponding substituents.

The table below summarizes the diastereomeric ratios and enantiomeric excesses achieved in selected catalytic asymmetric 1,3-dipolar cycloadditions for the synthesis of substituted pyrrolidines.

| Catalyst System | Dipolarophile | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (%) |

| Cu(I)-Chiral Ligand | Nitroalkene | >95:5 | 90-98 |

| Ag(I)-Chiral Ligand | Acrylate | 85:15 | 85-95 |

| Organocatalyst | Enone | 90:10 | >99 |

This table presents representative data and the actual results can vary depending on the specific substrates and reaction conditions.

Enantioselective Synthesis Approaches to Specific Enantiomers

The synthesis of a single enantiomer of a chiral compound is often a requirement for its application in pharmaceuticals and other biologically active molecules. Several strategies have been developed for the enantioselective synthesis of specific enantiomers of substituted pyrrolidines.

One powerful approach is the use of chiral catalysts in reactions such as the 1,3-dipolar cycloaddition, as discussed previously. By employing a specific enantiomer of the chiral catalyst, it is possible to selectively produce one enantiomer of the pyrrolidine product.

Another effective strategy involves the use of the chiral pool, where readily available and enantiomerically pure starting materials, such as amino acids, are used as precursors. mdpi.comresearchgate.net For example, L-proline and its derivatives are common starting materials for the synthesis of a wide range of pyrrolidine-containing drugs. mdpi.comnih.gov The inherent chirality of these starting materials is carried through the synthetic sequence to the final product.

Dynamic kinetic resolution is another sophisticated technique that can be used to synthesize a single enantiomer from a racemic starting material. In this process, a racemic mixture is subjected to a reaction in the presence of a chiral catalyst that selectively reacts with one enantiomer while the other enantiomer is rapidly racemized. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product.

Impact of Stereochemistry on Compound Utility as a Synthetic Precursor

The stereochemistry of a substituted pyrrolidine, such as this compound, has a profound impact on its utility as a synthetic precursor. The relative and absolute configuration of the substituents dictates the three-dimensional shape of the molecule, which in turn influences its reactivity in subsequent transformations.

For example, the trans relationship between the nitro and phenyl groups in the target molecule may be crucial for directing the stereochemical outcome of further functionalization of the pyrrolidine ring. The steric hindrance and electronic effects of these substituents will influence the approach of reagents to the different faces of the molecule.

Furthermore, the specific stereoisomer of the pyrrolidine can serve as a chiral building block for the synthesis of more complex molecules, including natural products and pharmaceuticals. chemimpex.com The pre-defined stereocenters in the pyrrolidine precursor can be used to control the stereochemistry of newly formed stereocenters in subsequent reactions. This is a common strategy in target-oriented synthesis, where the stereochemical information embedded in a chiral starting material is transferred to the final product.

The utility of a chiral pyrrolidine as a synthetic precursor is also evident in its use as a chiral ligand in asymmetric catalysis or as a chiral auxiliary. researchgate.net The specific stereochemical arrangement of the substituents on the pyrrolidine ring is critical for its ability to induce stereoselectivity in a chemical reaction.

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For trans-1-Benzyl-3-nitro-4-phenylpyrrolidine, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group, the phenyl group, and the pyrrolidine (B122466) ring.

The assignment of the trans stereochemistry is primarily achieved by analyzing the coupling constants (J-values) between the protons on the pyrrolidine ring. In the trans configuration, the protons at the C3 and C4 positions (H3 and H4) are on opposite sides of the ring. The dihedral angle between these protons typically results in a smaller coupling constant compared to the cis isomer, where these protons are on the same side of the ring. The observation of specific coupling patterns and constants for the pyrrolidine ring protons provides unambiguous evidence for the trans arrangement of the nitro and phenyl substituents.

Expected ¹H NMR Data:

Aromatic Protons (Phenyl & Benzyl): Multiple signals in the range of δ 7.20-7.50 ppm.

Benzylic Protons (-CH₂-Ph): A singlet or a pair of doublets (if diastereotopic) around δ 3.6-4.2 ppm.

Pyrrolidine Ring Protons: Complex multiplets in the upfield region, with the protons at C3 and C4 showing characteristic coupling constants that confirm the trans stereochemistry.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.30-7.50 | m | - |

| Benzyl-H | 7.20-7.35 | m | - |

| -CH₂-Ph | ~3.80 | s | - |

| H3 (CH-NO₂) | ~4.80-5.20 | m | trans J₃,₄ ≈ 4-7 Hz |

| H4 (CH-Ph) | ~3.80-4.20 | m | trans J₃,₄ ≈ 4-7 Hz |

| Pyrrolidine-CH₂ | 2.80-3.50 | m | - |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum, confirming the total number of carbon atoms and their chemical environments. The chemical shifts of the carbons in the pyrrolidine ring are particularly sensitive to the nature and stereochemistry of the substituents.

Expected ¹³C NMR Data:

Aromatic Carbons: Signals in the range of δ 125-140 ppm.

Benzylic Carbon (-CH₂-Ph): A signal around δ 55-65 ppm.

Pyrrolidine Ring Carbons: Signals for the methine carbons (C3 and C4) and methylene (B1212753) carbons (C2 and C5) would appear in the aliphatic region of the spectrum. The carbon bearing the nitro group (C3) would be significantly downfield shifted due to the electron-withdrawing nature of the nitro group.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | 135-140 |

| Phenyl CH | 127-129 |

| Benzyl C (quaternary) | 138-142 |

| Benzyl CH | 128-130 |

| -CH₂-Ph | 58-62 |

| C3 (CH-NO₂) | 85-95 |

| C4 (CH-Ph) | 45-55 |

| Pyrrolidine-CH₂ | 50-60 |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve complex structures and unambiguously assign proton and carbon signals.

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of which protons are bonded to which carbons in the pyrrolidine ring and the benzyl group.

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different parts of the molecule, for example, by showing correlations from the benzylic protons to the carbons of the benzyl phenyl ring and to the C2 and C5 carbons of the pyrrolidine ring.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, confirming the connectivity and substitution pattern of this compound.

X-ray Crystallography for Absolute Configuration and Diastereomeric Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise spatial arrangement of all atoms in the molecule. This technique provides unequivocal proof of the trans relationship between the nitro and phenyl groups on the pyrrolidine ring. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, providing a complete and unambiguous structural assignment. The analysis of bond lengths and angles also provides valuable insights into the conformational preferences of the molecule in the solid state.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the nitro group, the aromatic rings, and the aliphatic C-H bonds.

Expected IR Absorption Bands:

NO₂ Stretch: Strong asymmetric and symmetric stretching bands are expected around 1550 cm⁻¹ and 1365 cm⁻¹, respectively, which are characteristic of aliphatic nitro compounds.

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: Bands in the region of 1600-1450 cm⁻¹.

C-N Stretch: A band in the fingerprint region, typically around 1100-1200 cm⁻¹.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| NO₂ (asymmetric stretch) | ~1550 | Strong |

| NO₂ (symmetric stretch) | ~1365 | Strong |

| Aromatic C-H | >3000 | Medium |

| Aliphatic C-H | <3000 | Medium |

| Aromatic C=C | 1600-1450 | Medium to Weak |

| C-N | 1100-1200 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern provides clues about the structure of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the nitro group (NO₂) and cleavage of the benzyl group. The most stable fragment is often the tropylium (B1234903) cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91, which is a characteristic peak for compounds containing a benzyl group. Cleavage of the pyrrolidine ring can also lead to a variety of fragment ions.

Expected Mass Spectrometry Data:

Molecular Ion (M⁺): A peak corresponding to the exact molecular weight of the compound.

Major Fragments:

Loss of NO₂ (M - 46)

Tropylium ion (m/z 91)

Fragments resulting from the cleavage of the pyrrolidine ring.

| Ion | m/z (Expected) | Identity |

| [M]⁺ | 282.14 | Molecular Ion |

| [M - NO₂]⁺ | 236.14 | Loss of nitro group |

| [C₇H₇]⁺ | 91.05 | Tropylium ion |

Methodologies for Confirming Structural Integrity and Purity Post-Synthesis

Following the synthesis of this compound, a rigorous analytical workflow is essential to confirm its structural integrity and assess its purity. This process typically involves a combination of spectroscopic and chromatographic techniques, each providing unique and complementary information about the molecular structure and the composition of the synthesized sample.

The primary objectives of this post-synthesis analysis are to verify that the target molecule has been formed, to elucidate its precise three-dimensional structure, including the trans stereochemistry of the substituents on the pyrrolidine ring, and to quantify the presence of any unreacted starting materials, byproducts, or other impurities.

A multi-technique approach is standard in the field of synthetic chemistry to provide a comprehensive characterization of a newly synthesized compound. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed to determine the molecular structure. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are utilized to ascertain the purity of the compound. Elemental analysis provides further confirmation of the empirical formula.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals are indicative of the electronic environment of the protons. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons, which is crucial for establishing connectivity within the molecule. The coupling constants (J) between the protons on the pyrrolidine ring are particularly important for confirming the trans relative stereochemistry.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic protons (Phenyl & Benzyl) | 7.0 - 7.5 | Multiplet | |

| Benzylic CH₂ | 3.5 - 4.0 | Singlet or AB quartet | |

| Pyrrolidine ring protons | 2.5 - 5.0 | Multiplets | Varies |

| CH-NO₂ | 4.5 - 5.0 | Multiplet | Varies |

| CH-Ph | 3.5 - 4.0 | Multiplet | Varies |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The number of signals indicates the number of unique carbon atoms. The chemical shifts of these signals are characteristic of the type of carbon (e.g., aromatic, aliphatic, benzylic).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic carbons (Phenyl & Benzyl) | 120 - 140 |

| Benzylic CH₂ | 50 - 60 |

| Pyrrolidine ring carbons | 40 - 80 |

| C-NO₂ | 75 - 85 |

| C-Ph | 45 - 55 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. For this compound, key diagnostic peaks would be expected for the nitro group, the aromatic rings, and the C-N bond of the pyrrolidine.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-O stretch (nitro group) | 1500 - 1550 (asymmetric) and 1300 - 1350 (symmetric) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch (amine) | 1000 - 1250 |

| C-H stretch (aliphatic) | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

| Analysis Type | Expected Result |

| Molecular Ion Peak [M]⁺ or [M+H]⁺ | Corresponds to the molecular weight of the compound |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the molecular formula |

| Fragmentation Pattern | Characteristic fragments resulting from the cleavage of specific bonds, aiding in structural confirmation |

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for assessing the purity of a compound. researchgate.netgoogle.com A sample of the synthesized product is dissolved in a suitable solvent and injected into the HPLC system. The components of the mixture are separated based on their differential interactions with the stationary phase and the mobile phase. A detector, typically a UV detector for aromatic compounds like this, measures the absorbance of the eluting components over time, generating a chromatogram. The purity of the sample is determined by the area percentage of the peak corresponding to the target compound relative to the total area of all peaks. For chiral compounds, specialized chiral stationary phases can be used to separate enantiomers and determine enantiomeric purity. researchgate.net

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and the correct elemental composition of the synthesized compound.

| Element | Theoretical % | Experimental % |

| Carbon (C) | Calculated based on C₁₇H₁₈N₂O₂ | To be determined |

| Hydrogen (H) | Calculated based on C₁₇H₁₈N₂O₂ | To be determined |

| Nitrogen (N) | Calculated based on C₁₇H₁₈N₂O₂ | To be determined |

By employing this comprehensive suite of analytical methodologies, the structural integrity and purity of a synthesized sample of this compound can be confidently established. The combination of spectroscopic data provides a detailed picture of the molecular structure, while chromatographic and elemental analyses quantify its purity.

Reaction Mechanisms and Theoretical Studies

Mechanistic Investigations of Key Synthetic Reactions

The construction of the pyrrolidine (B122466) ring in trans-1-Benzyl-3-nitro-4-phenylpyrrolidine can be achieved through various synthetic strategies, with Nitro-Mannich reactions and 1,3-dipolar cycloadditions being among the most prominent. Metal-catalyzed processes such as hydroamination also offer a potential route.

The Nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful method for the formation of carbon-carbon bonds and the introduction of a nitro group, leading to β-nitroamines which are versatile synthetic intermediates. The general mechanism for a base-catalyzed Nitro-Mannich reaction involves the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the imine electrophile. This is followed by protonation to yield the β-nitroamine product. nih.gov

In the context of synthesizing this compound, a plausible Nitro-Mannich approach would involve the reaction of an imine derived from benzaldehyde (B42025) and benzylamine (B48309) with phenylnitromethane. The stereochemical outcome of this reaction is of paramount importance. The trans configuration is often favored, and this diastereoselectivity can be influenced by the reaction conditions, the nature of the catalyst, and the steric and electronic properties of the substrates. The reaction is facilitated by the presence of electron-withdrawing groups on the imine, which enhances the electrophilicity of the imine carbon. nih.gov

A proposed general mechanism for a nitro-Mannich/lactamization cascade, which can lead to pyrrolidinone derivatives, involves the initial formation of an imine from an aldehyde and an amine. This imine then reacts with a nitroester to form a salt, which subsequently undergoes the addition of the nitronate to the imine. nih.gov While this specific cascade leads to a lactam, the initial nitro-Mannich addition is a key step in forming the substituted pyrrolidine backbone.

The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a highly efficient and stereoselective method for the synthesis of substituted pyrrolidines. This reaction allows for the simultaneous formation of up to four new stereocenters. acs.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the decarboxylative condensation of α-amino acids with aldehydes or the thermal or photochemical ring-opening of aziridines.

For the synthesis of this compound, a suitable 1,3-dipolar cycloaddition strategy would involve the reaction of an azomethine ylide, generated from N-benzylamine and an appropriate carbonyl compound, with a nitroalkene like β-nitrostyrene. The regioselectivity and stereoselectivity of the cycloaddition are governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. Generally, the reaction proceeds via a concerted mechanism. The endo approach is often favored, leading to a specific stereochemical arrangement in the resulting pyrrolidine ring. nih.gov

Experimental and theoretical investigations into the cycloaddition of azomethine ylides with nitrostyrenes have shown that the reaction can proceed through different transition states, with the endo-transition state often being energetically favored, leading to the formation of specific diastereomers. nih.gov

Metal-catalyzed reactions, such as hydroamination, provide an atom-economical route to nitrogen-containing heterocycles like pyrrolidines. Palladium-catalyzed carboamination reactions of γ-N-arylamino alkenes with vinyl bromides have been shown to produce N-aryl-2-allyl pyrrolidines with high diastereoselectivity for the formation of trans-2,3- and cis-2,5-disubstituted products. nih.gov While not a direct synthesis of the target molecule, this methodology highlights the potential of palladium catalysis in controlling the stereochemistry of substituted pyrrolidines.

The synthesis of N-aryl-2-benzyl pyrrolidines can be achieved through a palladium-catalyzed tandem N-arylation/carboamination reaction of γ-amino alkenes with two different aryl bromides. This one-pot process allows for the formation of multiple bonds and stereocenters with good to excellent diastereoselectivity. nih.gov The mechanism of these reactions is complex and involves several catalytic cycles, including oxidative addition, migratory insertion, and reductive elimination steps.

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting the stereochemical outcomes of organic reactions. Density Functional Theory (DFT) and Molecular Mechanics (MM) are two of the most widely used computational methods in this regard.

Density Functional Theory (DFT) calculations are frequently employed to investigate the potential energy surfaces of reactions, allowing for the determination of the structures and energies of reactants, products, transition states, and intermediates. This information is crucial for understanding the kinetics and thermodynamics of a reaction and for rationalizing the observed selectivity.

In the context of the 1,3-dipolar cycloaddition for the synthesis of substituted pyrrolidines, DFT calculations have been used to study the transition states of the reaction between azomethine ylides and nitroalkenes. These studies have confirmed that the reaction can proceed via different pathways, with the endo-transition state often being lower in energy, which explains the observed diastereoselectivity. nih.gov For example, computational studies on the cycloaddition of azomethine ylides with nitrostyrene (B7858105) have been performed using the B3LYP functional with the 6-31G(d,p) basis set to confirm the favored transition state. nih.gov

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Endo-selective | TS-endo | 15.2 | trans-isomer |

| Exo-selective | TS-exo | 18.5 | cis-isomer |

Note: The data in this table is illustrative and based on typical findings for related systems. Specific values for the synthesis of this compound would require dedicated computational studies.

Molecular Mechanics (MM) simulations offer a computationally less expensive alternative to DFT for studying large molecular systems and for predicting conformational preferences and stereoselectivity. MM methods are based on classical mechanics and use force fields to describe the potential energy of a system as a function of its atomic coordinates.

MM simulations can be used to model the different possible transition states of a reaction and to calculate their relative energies, thereby predicting the major product. This approach is particularly useful for reactions with multiple stereocenters where a large number of possible stereoisomers can be formed. By comparing the steric and electrostatic interactions in the different transition state models, it is possible to rationalize and predict the observed diastereoselectivity.

| Transition State | Steric Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Energy (kcal/mol) | Predicted Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| trans-TS | 12.5 | -5.2 | 7.3 | 95:5 |

| cis-TS | 15.8 | -4.9 | 10.9 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from MM simulations. Actual values would depend on the specific force field and system being studied.

Elucidation of Diastereoselectivity and Enantioselectivity Origins

The synthesis of this compound typically involves the formation of two stereocenters at the C3 and C4 positions of the pyrrolidine ring. The relative and absolute configuration of these centers is of paramount importance. The primary methods for achieving stereocontrol in the synthesis of such 3,4-disubstituted pyrrolidines are 1,3-dipolar cycloaddition reactions and tandem Michael addition-cyclization sequences.

In the context of a 1,3-dipolar cycloaddition , an azomethine ylide, generated in situ from an α-amino acid ester (such as ethyl N-benzylglycinate), reacts with a dipolarophile, in this case, (E)-β-nitrostyrene. The diastereoselectivity of this reaction is determined by the mode of approach of the dipole and the dipolarophile. Generally, two competing pathways, the endo and exo approaches, lead to the formation of different diastereomers. rsc.org Theoretical calculations and experimental evidence suggest that the transition state leading to the trans product is often favored due to minimized steric interactions between the substituents on the azomethine ylide and the nitroalkene. nih.gov

The enantioselectivity can be induced by employing a chiral catalyst, often a metal complex with a chiral ligand. nih.govthieme-connect.de These catalysts coordinate with the reacting species, creating a chiral environment that favors one enantiomeric pathway over the other. For instance, copper(I) or silver(I) complexes with chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands have been successfully used to catalyze the enantioselective 1,3-dipolar cycloaddition of azomethine ylides, affording pyrrolidines with high enantiomeric excess. rsc.orgthieme-connect.de The precise geometry of the metal-ligand-substrate complex in the transition state is the key determinant of the observed enantioselectivity.

Alternatively, a tandem Michael addition-intramolecular cyclization strategy can be employed. This involves the conjugate addition of an amine (e.g., benzylamine) or a stabilized carbanion to a nitroalkene, followed by cyclization. The diastereoselectivity of the initial Michael addition step is crucial in establishing the relative stereochemistry of the final pyrrolidine product. The use of chiral organocatalysts, such as chiral amines or thioureas, can promote the enantioselective Michael addition of nucleophiles to nitroalkenes, leading to enantioenriched intermediates that can then be cyclized to form the desired pyrrolidine. rsc.org

To illustrate the impact of different catalysts on stereoselectivity, consider the following hypothetical data based on common findings in the literature for analogous systems:

| Catalyst System | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) |

|---|---|---|

| Uncatalyzed | 70:30 | 0% (racemic) |

| Ag(I) / Chiral Phosphoramidite | 95:5 | 92% |

| Cu(I) / Chiral Bisphosphine | 92:8 | 88% |

| Chiral Thiourea Organocatalyst | 85:15 | 95% |

Understanding Electronic and Steric Effects on Reactivity

The reactivity of the precursors leading to this compound and the stability of the resulting product are significantly influenced by electronic and steric effects.

Electronic Effects:

The nitro group (-NO₂) on the pyrrolidine ring is a strong electron-withdrawing group. This has several consequences for the molecule's reactivity. The presence of the nitro group acidifies the proton at the C3 position, making it susceptible to deprotonation under basic conditions. This can be a consideration in subsequent functionalization reactions. In the synthesis via Michael addition, the electron-withdrawing nature of the nitro group makes the β-carbon of the nitroalkene highly electrophilic and thus susceptible to nucleophilic attack. researchgate.net

The nature of the substituents on the phenyl ring at the C4 position and on the N-benzyl group can also modulate reactivity. Electron-donating groups on the phenyl ring of the β-nitrostyrene precursor can increase the electron density of the double bond, potentially slowing down the rate of nucleophilic attack. Conversely, electron-withdrawing groups can enhance the electrophilicity of the double bond, accelerating the reaction. organic-chemistry.org

Steric Effects:

Steric hindrance plays a critical role in determining the diastereoselectivity of the cyclization reaction. The preference for the trans isomer is a direct consequence of minimizing steric clashes between the bulky phenyl and nitro groups at the C3 and C4 positions. In the transition state of the 1,3-dipolar cycloaddition, the approach that leads to the trans product generally has a lower activation energy due to reduced steric repulsion.

The size of the substituents on the nitrogen atom of the azomethine ylide also has a significant impact. The benzyl (B1604629) group is sterically demanding, and its interaction with the phenyl group of the nitroalkene in the transition state further favors the formation of the trans diastereomer. The choice of the ester group on the glycine (B1666218) derivative used to generate the azomethine ylide can also influence stereoselectivity, with bulkier esters potentially leading to higher diastereomeric ratios.

The interplay of these electronic and steric factors is complex and can be further elucidated through computational studies that map the potential energy surfaces of the reaction pathways. These theoretical investigations can provide a quantitative understanding of the energy differences between various transition states, thereby explaining the observed stereochemical outcomes. beilstein-journals.org

The following table summarizes the expected influence of substituents on the reactivity of the β-nitrostyrene precursor in a Michael addition reaction:

| Substituent on Phenyl Ring of β-nitrostyrene | Electronic Effect | Expected Impact on Reaction Rate |

|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating | Decrease |

| -CH₃ (Methyl) | Electron-donating | Slight Decrease |

| -H (Hydrogen) | Neutral | Baseline |

| -Cl (Chloro) | Electron-withdrawing | Increase |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Significant Increase |

Applications in Organic Synthesis and Advanced Materials Science

A Versatile Precursor for Complex Organic Molecules

The structural framework of trans-1-Benzyl-3-nitro-4-phenylpyrrolidine makes it an invaluable starting material for the synthesis of a diverse array of more complex organic molecules. The nitro group, in particular, serves as a versatile functional handle that can be readily transformed into other functionalities, such as amines, ketones, or oximes, thereby providing access to a wide range of derivatives. nih.gov The presence of both benzyl (B1604629) and phenyl groups introduces steric and electronic factors that can influence the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of chiral molecules.

The pyrrolidine (B122466) ring itself is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of biologically active compounds and approved pharmaceuticals. mdpi.com Consequently, this compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. chemimpex.com The strategic placement of its functional groups allows for the systematic modification of the molecule to optimize its pharmacological properties.

Table 1: Key Molecular Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | Reduction (e.g., H₂, Pd/C) | trans-1-Benzyl-3-amino-4-phenylpyrrolidine | Synthesis of bioactive amines, ligands |

| This compound | Nef Reaction (e.g., base, then acid) | 1-Benzyl-4-phenylpyrrolidin-3-one | Intermediate for alkaloids and other complex heterocycles |

| This compound | Denitration | 1-Benzyl-3-phenyl-Δ³-pyrroline | Precursor for further functionalization |

Driving the Development of Novel Synthetic Methodologies

The unique reactivity of this compound and its derivatives has the potential to spur the development of new synthetic methodologies. The interplay between the different functional groups can be exploited to design novel tandem or cascade reactions, leading to the efficient construction of intricate molecular frameworks from simple precursors. For instance, the nitro group can act as an internal oxidant or participate in cycloaddition reactions, paving the way for innovative synthetic strategies.

The development of methods for the stereoselective synthesis of substituted pyrrolidines is an active area of research. mdpi.com The defined stereochemistry of this compound can be used as a starting point to explore and establish new asymmetric transformations, contributing to the broader field of stereoselective synthesis.

A Building Block for Advanced Polymers and Nanomaterials

The pyrrolidine moiety is a component of interest in the design of functional polymers and nanomaterials. rsc.orgmdpi.com The incorporation of pyrrolidine-containing monomers can impart specific properties to the resulting materials, such as improved thermal stability, altered solubility, or the introduction of catalytic activity. While direct research on polymers derived from this compound is not extensively documented, its potential as a monomer or a functionalizing agent is significant. chemimpex.com

The benzyl and phenyl groups can enhance the mechanical and thermal properties of polymers through π-π stacking interactions. Furthermore, the pyrrolidine nitrogen can be quaternized to create cationic polymers with applications in gene delivery or as antimicrobial agents. The nitro group, upon reduction to an amine, provides a site for further polymer functionalization or for anchoring the molecule to the surface of nanomaterials.

Precursor for Chemical Probes in Neuroscience and Neuropharmacology

Given its structural relationship to compounds with neurological activity, this compound is a promising precursor for the development of chemical probes for neuroscience research. chemimpex.com The pyrrolidine scaffold is a common feature in ligands for various receptors and transporters in the central nervous system. By modifying the substituents on the pyrrolidine ring, researchers can synthesize a library of compounds to probe the structure-activity relationships of these biological targets.

The synthesis of novel nootropic agents, which are substances that may improve cognitive function, has been explored using derivatives of 1-benzyl-pyrrolidin-2-ones. nih.gov This highlights the potential of the benzyl-pyrrolidine framework in the design of new neuropharmacological agents. The introduction of reporter groups, such as fluorescent tags or radiolabels, onto the this compound scaffold could yield valuable tools for imaging and studying neurological processes.

Applications in Organocatalysis and Biocatalysis for Asymmetric Transformations

Chiral pyrrolidine derivatives are among the most successful and widely used organocatalysts for a variety of asymmetric transformations. researchgate.net These catalysts operate through the formation of chiral enamines or iminium ions, effectively controlling the stereochemical outcome of reactions. While the racemic nature of the commercially available this compound limits its direct use in asymmetric catalysis, the synthesis of its enantiomerically pure forms would open up avenues for its application as a chiral catalyst or ligand.

The field of biocatalysis also offers opportunities for the utilization of this compound. Enzymes could be employed for the stereoselective reduction of the nitro group or for other transformations on the pyrrolidine ring. The combination of biocatalysis and organocatalysis, using pyrrolidine-based catalysts, is a growing area of research for the synthesis of complex molecules.

Table 2: Potential Asymmetric Reactions Catalyzed by Chiral Pyrrolidine Scaffolds

| Reaction Type | Catalyst Type | Key Intermediate | Typical Substrates |

| Michael Addition | Chiral Pyrrolidine | Enamine | Aldehydes/Ketones and Nitroolefins |

| Aldol Reaction | Chiral Pyrrolidine | Enamine | Aldehydes and Ketones |

| Diels-Alder Reaction | Chiral Pyrrolidine | Iminium Ion | α,β-Unsaturated Aldehydes and Dienes |

| α-Alkylation | Chiral Pyrrolidine | Enamine | Aldehydes/Ketones and Electrophiles |

General Contributions to Synthetic Organic Chemistry Research

The study of this compound and its reactivity contributes to the fundamental understanding of synthetic organic chemistry. The presence of multiple functional groups allows for the investigation of chemoselectivity in various transformations. For example, reactions can be directed to selectively modify the nitro group, the benzyl group, or the pyrrolidine ring.

Furthermore, the synthesis of this compound itself presents interesting challenges and opportunities for the development of new synthetic routes. The stereocontrolled construction of the pyrrolidine ring with the desired substitution pattern is a key step that can be approached through various strategies, including cycloaddition reactions and multicomponent reactions. The exploration of these synthetic pathways expands the toolkit available to organic chemists for the preparation of complex nitrogen-containing heterocycles. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Status and Synthetic Achievements

Research directly focused on trans-1-Benzyl-3-nitro-4-phenylpyrrolidine is not extensively documented. However, the synthesis of substituted pyrrolidines is a well-established field in organic chemistry. The general approach to synthesizing such a molecule would likely involve a multicomponent reaction, such as a [3+2] cycloaddition. One plausible route is the 1,3-dipolar cycloaddition of an azomethine ylide (generated from N-benzylglycine or its ester) with a nitroalkene like β-nitrostyrene. This method is known for its high degree of stereocontrol, which would be crucial for obtaining the trans configuration.

Key Synthetic Approaches for Substituted Pyrrolidines:

| Reaction Type | Reactants | Key Features |

| 1,3-Dipolar Cycloaddition | Azomethine ylides and alkenes | High stereoselectivity, atom economy. mappingignorance.org |

| Michael Addition/Cyclization | Nitroalkenes and amino esters | Formation of the pyrrolidine (B122466) ring via intramolecular cyclization. |

| Reductive Cyclization | γ-nitro ketones or esters | Use of reducing agents to form the heterocyclic ring. |

While specific yields and optimal conditions for the synthesis of this compound are not reported, the existing literature on similar compounds suggests that these methods would be the most promising starting points for its preparation. mdpi.com

Emerging Methodologies and Unaddressed Synthetic Challenges for Pyrrolidine Scaffolds

The synthesis of highly substituted and stereochemically complex pyrrolidine derivatives continues to be an active area of research. Emerging methodologies are focused on improving efficiency, selectivity, and sustainability.

Emerging Synthetic Methodologies:

Organocatalysis: The use of small organic molecules, such as proline and its derivatives, to catalyze the asymmetric synthesis of pyrrolidines has gained significant traction. mdpi.com These methods often offer high enantioselectivity and avoid the use of toxic heavy metals.

Photoredox Catalysis: Light-mediated reactions are emerging as a powerful tool for the construction of C-C and C-N bonds in pyrrolidine synthesis, often proceeding under mild conditions.

Flow Chemistry: Continuous flow reactors are being employed to improve the safety, scalability, and efficiency of pyrrolidine synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents.

Unaddressed Synthetic Challenges:

Stereocontrol: Achieving complete control over the stereochemistry of polysubstituted pyrrolidines, especially those with multiple contiguous stereocenters, remains a significant challenge. chemistryviews.org

Functional Group Tolerance: Many existing synthetic methods have limitations regarding the types of functional groups that can be present in the starting materials.

Green Chemistry: There is a growing need for more environmentally friendly synthetic routes that minimize waste and use less hazardous solvents and reagents. researchgate.net

Future Scope in Chemical Transformations and Materials Innovation based on Pyrrolidine Structures

The unique structural and electronic properties of pyrrolidine derivatives make them attractive candidates for applications beyond pharmaceuticals.

The nitro group in this compound offers a versatile handle for a variety of chemical transformations. For instance, it can be reduced to an amine, which can then be further functionalized to introduce new pharmacophores or polymerizable groups. The phenyl and benzyl (B1604629) groups can also be modified to fine-tune the compound's properties.

In the realm of materials science, pyrrolidine-based structures are being explored for their potential in:

Advanced Polymers: Pyrrolidine derivatives can be incorporated into polymer backbones to create materials with tailored thermal, mechanical, and optical properties. nbinno.com

Organocatalysts: Chiral pyrrolidines are widely used as organocatalysts in asymmetric synthesis. mdpi.com

Liquid Crystals: The rigid, chiral scaffold of some pyrrolidine derivatives makes them suitable for applications in liquid crystal displays.

Prospects for Continued Academic Exploration of this Compound Class

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.gov Given the potential for diverse functionalization, compounds like this compound represent a rich area for future academic exploration.

Potential Areas for Future Research:

Medicinal Chemistry: Synthesis and screening of a library of derivatives of this compound for various biological activities, including anticancer, antiviral, and central nervous system effects.

Catalysis: Development of new chiral pyrrolidine-based ligands and organocatalysts for asymmetric transformations.

Computational Chemistry: In-depth theoretical studies of the conformational preferences and electronic properties of substituted pyrrolidines to guide the design of new molecules with desired properties.

Materials Science: Investigation of the self-assembly properties of pyrrolidine derivatives and their potential use in the development of novel functional materials. nbinno.com

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of trans-1-Benzyl-3-nitro-4-phenylpyrrolidine?

The synthesis typically involves multi-step protocols, including:

- Nitro group introduction : Nitration of pyrrolidine derivatives using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis (e.g., Pd-mediated coupling) to enforce the trans configuration at positions 3 and 3. Crystallographic validation (e.g., single-crystal X-ray diffraction) is critical to confirm stereochemistry .

- Benzylation : Alkylation of the pyrrolidine nitrogen with benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Key characterization tools : ¹H/¹³C NMR, IR spectroscopy, and HPLC for purity assessment.

Q. How can the stereochemical integrity of trans-1-Benzyl-3-nitro-4-phenylpyrrolidine be verified experimentally?

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software ) provides unambiguous confirmation of the trans configuration. For example, torsion angles between C3-NO₂ and C4-Ph groups should exceed 150° .

- NOESY NMR : Absence of nuclear Overhauser effects (NOE) between protons on C3 and C4 supports the trans arrangement.

- Polarimetry : Optical rotation measurements can corroborate enantiomeric purity if chiral synthesis is employed.

Q. What solvent systems are optimal for recrystallizing this compound?

Recrystallization is best achieved using mixed solvents:

- Ethyl acetate/hexane (1:3 v/v) for high-yield recovery.

- Dichloromethane/methanol (gradient cooling) for resolving stereoisomeric impurities .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) for this compound be resolved?

Contradictions may arise from dynamic effects or impurities:

- Variable-temperature NMR : Assess rotational barriers around the benzyl-pyrrolidine bond; line broadening at elevated temperatures suggests conformational exchange .

- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to identify misassigned peaks.

- HPLC-MS : Detect trace impurities (e.g., cis isomers) that may cause signal splitting .